2,4-Dichloro-6-morpholino-1,3,5-triazine
Overview
Description
2,4-Dichloro-6-morpholino-1,3,5-triazine is a chemical compound that belongs to the family of triazines . It is a white solid that is soluble in organic solvents and is often used as a herbicide in agricultural settings . The compound is known for its ability to selectively kill broadleaf weeds while leaving grasses and cereals unharmed .
Molecular Structure Analysis
The molecular formula of this compound is C7H8Cl2N4O . Unfortunately, the specific structural details are not provided in the search results.Physical and Chemical Properties Analysis
This compound is a white solid . It has a predicted boiling point of 441.9±55.0 °C and a predicted density of 1.503±0.06 g/cm3 . It is soluble in organic solvents .Scientific Research Applications
Crystal Structure Analysis
2,4-Dichloro-6-morpholino-1,3,5-triazine has been utilized in the study of crystal structures. For example, Yang Li et al. (2005) synthesized a compound from this compound and aniline, focusing on the crystal structure formed through intermolecular hydrogen bonds (Yang Li et al., 2005).
Polymer Synthesis and Characterization
This chemical has been used in the synthesis of heat-resistant polyamides. M. Dinari and A. Haghighi (2017) reported the reaction of cyanuric chloride with morpholine to obtain this compound, which was then utilized in producing new polyamides characterized by their thermal stability and flame retardancy (Dinari & Haghighi, 2017).
Microwave Irradiation Synthesis
A. Dolzhenko et al. (2021) developed a method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines using microwave irradiation, where this compound was a key intermediate. This method showed efficiency in producing compounds with potential antileukemic activity (Dolzhenko et al., 2021).
Antimicrobial Applications
This compound has been incorporated into the synthesis of compounds with antimicrobial properties. For instance, Andrea Morandini et al. (2021) synthesized bis-morpholino triazine quaternary ammonium salts (bis-mTQAS) starting from this triazine, demonstrating effective antimicrobial activity against certain bacterial strains (Morandini et al., 2021).
Anticancer Research
Sonika Jain et al. (2020) highlighted the synthesis of triazine derivatives, including those with morpholino groups, for anticancer applications. These derivatives target various kinases and show promise in antitumor activity (Jain et al., 2020).
Safety and Hazards
2,4-Dichloro-6-morpholino-1,3,5-triazine can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin or eye irritation persists .
Properties
IUPAC Name |
4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N4O/c8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAMDAUJTXFNAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216219 | |
Record name | 2,4-Dichloro-6-morpholino-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6601-22-5 | |
Record name | 2,4-Dichloro-6-morpholino-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6601-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-6-morpholino-1,3,5-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-6-morpholino-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-morpholino-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLORO-6-MORPHOLINO-1,3,5-TRIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDH2046UK7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2,4-Dichloro-6-morpholino-1,3,5-triazine and are there any notable structural features?
A1: this compound is an organic compound with the molecular formula C₇H₈Cl₂N₄O []. A key structural feature revealed through crystallographic analysis is the presence of a mirror plane within the molecule []. Additionally, the morpholine ring adopts a stable chair conformation []. This information provides valuable insights for understanding its potential reactivity and applications.
Q2: How can this compound be used in synthesis?
A2: this compound acts as a valuable building block in organic synthesis. For instance, it reacts with aniline to yield N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)aniline []. This reaction highlights the compound's ability to undergo nucleophilic aromatic substitution, opening possibilities for creating diverse molecular structures.
Q3: Are there any studies exploring the applications of this compound or its derivatives in polymer chemistry?
A3: While the provided research excerpts focus primarily on synthesis and structural characterization, one study mentions the use of related s-triazine derivatives in developing heat-resistant polyamides []. This suggests that this compound, with its reactive chlorine atoms, could potentially serve as a monomer or crosslinking agent in polymer synthesis. Further research is needed to explore this avenue.
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